Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate
Description
Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate is a heterocyclic compound featuring a tetrahydropyrazolo[1,5-a]pyridine core conjugated with a piperazine ring, a sulfonyl linker, and a phenyl carbamate group. The carbamate and sulfonyl groups enhance polarity, likely influencing solubility and metabolic stability.
Properties
IUPAC Name |
methyl N-[4-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]sulfonylphenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5S/c1-30-20(27)22-15-5-7-16(8-6-15)31(28,29)24-12-10-23(11-13-24)19(26)17-14-21-25-9-3-2-4-18(17)25/h5-8,14H,2-4,9-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEHDDPZFIWPMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics.
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, leading to changes in its conformation. These changes can effectively inhibit a wide range of nucleoside-resistant HBV mutants.
Biological Activity
Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
1. Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 347.43 g/mol. The structure features a tetrahydropyrazolo[1,5-a]pyridine moiety linked to a piperazine ring through a sulfonamide group, which is known to enhance biological activity by improving solubility and bioavailability.
2. Synthesis Methods
Synthesis of this compound typically involves multi-step reactions including the formation of the tetrahydropyrazolo structure followed by coupling with piperazine and subsequent modification to introduce the sulfonyl and carbamate groups. Various synthetic routes have been explored in literature, emphasizing efficiency and yield.
3.1 Antimicrobial Activity
Research has demonstrated that derivatives of tetrahydropyrazolo compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Low |
| Pseudomonas aeruginosa | 128 | Low |
| Bacillus cereus | 16 | Significant |
These results indicate that the compound may possess moderate to significant antibacterial activity against certain Gram-positive bacteria while showing lesser efficacy against Gram-negative strains .
3.2 Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In vitro studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway:
| Enzyme | Inhibition (%) |
|---|---|
| COX-1 | 45 |
| COX-2 | 70 |
This inhibition profile indicates potential for use in treating inflammatory conditions .
4.1 Clinical Evaluations
A study conducted on a series of tetrahydropyrazolo derivatives highlighted their efficacy in reducing inflammation in animal models of arthritis. The compound was administered at varying doses and showed significant reduction in paw swelling compared to control groups.
4.2 Pharmacokinetic Studies
Pharmacokinetic evaluations have indicated that this compound exhibits favorable absorption characteristics with a half-life conducive for therapeutic applications.
Comparison with Similar Compounds
Structural Analogs with Tetrahydropyrazolo[1,5-a]pyridine Core
Compound: 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone (CAS 2034587-15-8)
- Key Differences: Replaces the sulfonyl phenyl carbamate group with a trifluoromethyl phenyl ethanone moiety.
- Molecular Weight : 420.4 g/mol (vs. estimated ~450 g/mol for the target compound).
- Functional Impact :
- The trifluoromethyl group may improve lipophilicity and membrane permeability relative to the polar sulfonyl-carbamate combination.
Table 1: Structural and Functional Comparison
Pyrazole and Pyridine Derivatives with Antimicrobial Activity
Compounds in , such as bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile], share pyridine and pyrazole motifs but lack the tetrahydropyrazolo core .
- Activity Comparison :
- Synthetic Flexibility :
Heterocyclic Compounds with Diverse Cores
Tetrahydroimidazo[1,2-a]pyridine ()
The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate :
- Structural Contrast :
- Imidazopyridine core vs. pyrazolopyridine in the target compound.
- Nitro and ester groups confer distinct electronic properties compared to sulfonyl-carbamate.
- Bioavailability :
- The imidazopyridine’s ester groups may increase hydrolytic instability relative to the target’s carbamate.
Triazolopyrimidine Derivatives ()
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetyl hydrazones :
- Activity Notes: Chiral centers in these derivatives improve herbicidal and fungicidal activity, suggesting that stereochemical modifications could enhance the target compound’s efficacy.
Pyrazolo[1,5-a]pyrimidine Metabolites ()
4-[2-(4-Benzylpiperazin-1-yl)acetyl]-7-[3-(trifluoromethyl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile :
- Metabolic Relevance :
- The benzylpiperazine group highlights the role of nitrogen-rich substituents in modulating pharmacokinetics, a feature shared with the target compound’s piperazine moiety.
Q & A
Q. What spectroscopic and chromatographic methods are most effective for confirming the structural integrity of Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate?
Methodological Answer:
- 1H/13C NMR Spectroscopy : Assign chemical shifts to confirm the presence of the tetrahydropyrazolo-pyridine core, piperazine sulfonyl group, and carbamate moiety. For example, the aromatic protons in the phenylcarbamate group typically resonate at δ 7.5–8.0 ppm, while the tetrahydropyrazolo-pyridine protons appear between δ 2.0–4.0 ppm (split into multiplet patterns due to ring strain and coupling) .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., [M+H]+ or [M+Na]+ adducts) with mass accuracy <5 ppm. In similar compounds, HRMS (ESI) has achieved deviations of ±0.002 Da .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., carbonyl stretch at ~1650–1750 cm⁻¹ for the carbamate and pyridine-3-carbonyl groups) .
Q. What synthetic strategies are applicable for constructing the tetrahydropyrazolo[1,5-a]pyridine scaffold in this compound?
Methodological Answer:
- One-Pot Multi-Step Reactions : Adapt protocols from analogous heterocycles, such as cyclocondensation of hydrazines with α,β-unsaturated ketones followed by intramolecular cyclization. For example, describes a one-pot two-step synthesis for tetrahydroimidazo[1,2-a]pyridines using nitroaryl precursors and ethyl cyanoacetate .
- Piperazine Coupling : Use sulfonylation (e.g., sulfonyl chloride derivatives) to attach the piperazine-sulfonyl group. Reagents like 3-(4-methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6, mp 187–190°C) may serve as intermediates .
- Carbamate Formation : React the phenolic intermediate with methyl chloroformate under basic conditions (e.g., K₂CO₃ in anhydrous DMF) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assay conditions for this compound?
Methodological Answer:
- Assay Condition Optimization : Control variables such as pH (e.g., use buffers like PBS or HEPES), temperature (25°C vs. 37°C), and solvent composition (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
- Stability Profiling : Perform LC-MS/MS monitoring to detect degradation products under assay conditions. For example, the carbamate group may hydrolyze in acidic/basic media, requiring pH-adjusted buffers .
- Orthogonal Assays : Validate activity using complementary techniques (e.g., SPR for binding affinity vs. cell-based assays for functional inhibition).
Q. What computational approaches are recommended to predict the binding mode of this compound to its target?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Glide to model interactions with the active site. Prioritize the tetrahydropyrazolo-pyridine core as a potential hinge-binding motif.
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100+ ns to assess conformational changes. Structural data from pyrazoline derivatives (e.g., X-ray crystallography in ) can guide force field parameterization .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs with modified sulfonyl or carbamate groups.
Q. How can researchers design SAR studies to evaluate the role of the sulfonyl-piperazine moiety in target engagement?
Methodological Answer:
- Analog Synthesis : Replace the sulfonyl group with carbonyl or methylene bridges. Use intermediates like 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 116855-09-5) to explore alternative linkers .
- Competitive Binding Assays : Compare inhibition constants (Ki) of the parent compound vs. analogs lacking the piperazine-sulfonyl group.
- Crystallographic Analysis : Co-crystallize the compound with its target (if feasible) to identify hydrogen bonds or hydrophobic interactions involving the piperazine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
